N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
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Overview
Description
N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated thiophene derivative with 2-fluoro-4-nitrophenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-3-(2-chloro-4-nitrophenoxy)-2-thiophenecarboxamide
- N-allyl-3-(2-fluoro-4-methoxyphenoxy)-2-thiophenecarboxamide
- N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-furanecarboxamide
Uniqueness
N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is unique due to the presence of the fluoro and nitro groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts unique electronic properties compared to other heterocycles like furan or pyrrole.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(17(19)20)8-10(11)15/h2-5,7-8H,1,6H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMCESPQPONPSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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